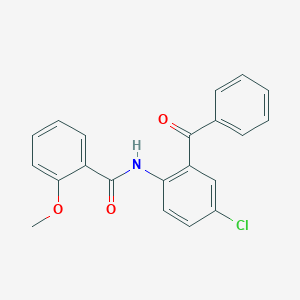![molecular formula C21H19N3O6 B424573 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B424573.png)
2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(6-Methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.
Formation of the Imidazolidinyl Group: This involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Coupling Reactions: The benzodioxole and imidazolidinyl intermediates are coupled using suitable reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the benzodioxole moiety.
Reduction: Reduction reactions can occur at the imidazolidinyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-{4-[(6-Methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes and receptors, while the imidazolidinyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Safrole: Contains a methylenedioxyphenyl group similar to the benzodioxole moiety.
2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound with a benzodioxole structure.
Uniqueness
What sets 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H19N3O6 |
|---|---|
Molecular Weight |
409.4g/mol |
IUPAC Name |
2-[(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O6/c1-12-4-3-5-14(6-12)22-19(25)10-24-20(26)15(23-21(24)27)7-13-8-17-18(30-11-29-17)9-16(13)28-2/h3-9H,10-11H2,1-2H3,(H,22,25)(H,23,27)/b15-7+ |
InChI Key |
FRZVYXMHGNQFIV-VIZOYTHASA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)NC2=O |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424492.png)
![ethyl (5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B424496.png)
![N-(8-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)naphthalene-1-carboxamide](/img/structure/B424498.png)
![3-bromo-N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B424504.png)
![5-[(6-Methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B424507.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B424519.png)
![N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-4-TERT-BUTYLBENZAMIDE](/img/structure/B424520.png)
![N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-2-(METHYLSULFANYL)BENZAMIDE](/img/structure/B424526.png)
![N-({4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B424532.png)

![N'-(thien-2-ylcarbonyl)-N-[8-({[(thien-2-ylcarbonyl)amino]carbothioyl}amino)-1-naphthyl]thiourea](/img/structure/B424538.png)
![N-(3-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B424539.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B424541.png)
![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)biphenyl-2-carboxamide](/img/structure/B424543.png)
